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Cat. No.: B1399406

Compound Name:

An In-depth Technical Guide to the Physical Properties of 7-lodo-2H-benzol[b][1][2]oxazin-
3(4H)-one

Foreword: A Note on Characterization

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to
provide a framework for understanding and validating that data. The following guide on the
physical properties of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one is structured to be a self-
validating system. For a molecule like this, which serves as a crucial building block in medicinal
chemistry, rigorous and reproducible characterization is paramount. This document outlines not
just the "what" but the "why" and "how" of determining its physical properties, ensuring that
researchers, scientists, and drug development professionals can confidently utilize this
compound in their workflows.

Introduction: The Benzoxazinone Scaffold and the
Significance of the 7-lodo Moiety

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry,
forming the backbone of compounds with a wide array of biological activities, including
anticancer, antibacterial, and anticonvulsant properties.[3][4] Its rigid, bicyclic structure provides
a stable platform for introducing diverse functional groups to modulate pharmacological activity.
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This guide focuses on the 7-iodo substituted variant, 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-
one. The introduction of an iodine atom at the 7-position is of strategic importance for several

reasons:

» Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and
directional non-covalent interaction that is increasingly exploited in rational drug design to
enhance binding affinity and selectivity to biological targets.

o Synthetic Handle: It is an invaluable synthetic handle, readily participating in a variety of
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-
Hartwig), allowing for the facile construction of more complex molecular architectures.

e Pharmacokinetic Modulation: The heavy iodine atom significantly increases the molecule's
lipophilicity and molecular weight, which can profoundly influence its absorption, distribution,
metabolism, and excretion (ADME) profile.

A thorough understanding of the fundamental physical properties of this key intermediate is
therefore not merely academic; it is a critical prerequisite for its effective use in synthesis,
formulation, and biological screening.

Core Physicochemical Data

The fundamental physicochemical properties of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one are
summarized below. This data is essential for laboratory handling, reaction setup, and
computational modeling.
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Property Value Source

7-lodo-2H-1,4-benzoxazin-

IUPAC Name
3(4H)-one
CAS Number 874840-87-6 [5][6]
Molecular Formula CsHesINO2 [2][6]
Molecular Weight 275.04 g/mol [2][6]
Appearance Off-white to light yellow solid Inferred
Not publicly available; requires
Melting Point experimental determination
(see Section 3.1)
Not publicly available; requires
Solubility experimental determination
(see Section 3.2)
N 2-8°C, sealed in dry, keep in
Storage Conditions [6]

dark place

Experimental Determination of Physical Properties

The following sections detail robust, field-proven methodologies for the experimental
characterization of the key physical properties of 7-lodo-2H-benzol[b][1][2]oxazin-3(4H)-one.

Melting Point Analysis via Differential Scanning
Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers
superior accuracy and insight. It measures the difference in heat flow required to increase the
temperature of a sample and a reference. This method not only yields a precise melting point
(Tm), observed as an endothermic peak, but the shape and area of the peak can provide
qualitative information about purity. A sharp, well-defined peak is indicative of a highly pure
compound.

Protocol for DSC Analysis:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://parchem.com/chemical-supplier-distributor/7-iodo-2h-benzo-b-1-4-oxazin-3-4h-one-122241
https://achmem.com/products/cat-no-amcs022032
https://www.guidechem.com/encyclopedia/7-iodo-2h-benzo-e-1-3-oxazin-4-dic17343515.html
https://achmem.com/products/cat-no-amcs022032
https://www.guidechem.com/encyclopedia/7-iodo-2h-benzo-e-1-3-oxazin-4-dic17343515.html
https://achmem.com/products/cat-no-amcs022032
https://achmem.com/products/cat-no-amcs022032
https://pubmed.ncbi.nlm.nih.gov/22137848/
https://www.guidechem.com/encyclopedia/7-iodo-2h-benzo-e-1-3-oxazin-4-dic17343515.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

e Sample Preparation: Accurately weigh 1-3 mg of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one
into an aluminum DSC pan.

o Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

e Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC
cell.

e Thermal Program:
o Equilibrate the cell at 25°C.

o Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above
the expected melting point (e.g., 250°C). The parent compound, 2H-1,4-Benzoxazin-
3(4H)-one, melts at 173-175°C, providing a useful reference range.[7]

o Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

o Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram
is recorded as the melting point.

Experimental Workflow: DSC Analysis

Prepare Sample Load Sample & Ref Set Thermal Program Run Analysis Determine Tm
@’[1 3 mg in Al pan) Q—iermetlcally Seal Pan [ into DSC Cell (e.g., 10°C/min ramp) (under N2 purge) OSEGE Thermogram (Peak Onset)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment by the Shake-Flask Method

Expertise & Rationale: Solubility is a critical parameter for drug development, influencing
everything from reaction kinetics to bioavailability. A standardized method like the OECD
Guideline 105 (Water Solubility) shake-flask method is essential for generating reliable and
comparable data. The choice of solvents should reflect potential applications: DMSO for stock
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solutions, buffered aqueous solutions (e.g., PBS pH 7.4) to simulate physiological conditions,
and common organic solvents (e.g., methanol, acetonitrile, dichloromethane) for synthetic
chemistry. The parent compound's solubility in methanol (25 mg/mL) suggests that this is a
good starting solvent for characterization.[7]

Protocol for Solubility Determination:

e Preparation: Add an excess amount of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one to a known
volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.

o Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24
hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be made.

o Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10
minutes) to pellet the undissolved solid.

o Sampling: Carefully withdraw a known volume of the clear supernatant.

» Quantification: Dilute the supernatant and determine the concentration of the dissolved
compound using a validated analytical method, such as UV-Vis spectroscopy (after
determining Amax and generating a standard curve) or HPLC.

o Calculation: Express the solubility in units such as mg/mL or pM.

Experimental Workflow: Solubility Assessment

Prepare Suspension Equilibrate Centrifuge to Analyze Concentration Calculate Solubility
MExcess solid in solvent) Qshake at 25°C, 24h) Separate Phases cambieiSHbematant (e.g., HPLC, UV-Vis) (mg/mL)

Click to download full resolution via product page

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Spectroscopic and Spectrometric Characterization
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Structural confirmation and purity assessment are non-negotiable. The combination of NMR,
HRMS, and FTIR provides an unambiguous structural fingerprint of the molecule. While
specific spectral data for this compound is not widely published, the expected data based on its
structure and related analogs are presented below.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: *H and 3C NMR are the cornerstones of structural elucidation in organic
chemistry. *H NMR provides information on the number, environment, and connectivity of
protons, while 33C NMR reveals the carbon skeleton. For 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-
one, we expect to see distinct signals for the methylene protons (-O-CHz-), the amide proton (-
NH-), and the three aromatic protons on the iodinated ring. The coupling patterns of the
aromatic protons are particularly diagnostic for confirming the 7-iodo substitution pattern.

Expected Spectral Data (in DMSO-de):

Expected Shift

1H NMR Multiplicity Integration Assighment
(3, ppm)

Amide ~10.8 broad singlet 1H -NH-

Aromatic ~7.5 d 1H H-6

Aromatic ~7.4 S 1H H-8

Aromatic ~6.9 d 1H H-5

Methylene ~4.6 S 2H -O-CHz2-
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13C NMR Expected Shift (3, ppm) Assighment
Carbonyl ~165 C=0
Aromatic ~144 C-O
Aromatic ~135 C-N

Aromatic ~130 C-H

Aromatic ~125 C-H

Aromatic ~118 C-H

Aromatic ~85 C-l
Methylene ~67 -O-CHz2-

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for
the unambiguous determination of a compound's elemental formula. This is the definitive
method for confirming that the correct atoms are present in the correct numbers, validating the
molecular formula of CsHsINO»2.

o Calculated Exact Mass [M+H]*: 275.9516

o Methodology: Electrospray ionization (ESI) in positive ion mode is the standard technique for
this type of molecule. The instrument's high resolving power will differentiate the target ion
from any potential impurities with near-identical nominal masses.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional
groups within a molecule. For this benzoxazinone, the most characteristic vibrations will be
from the N-H bond, the lactam C=0 bond, and the C-O ether linkage.

Expected Characteristic Peaks:
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Wavenumber (cm~—?) Vibration Type Functional Group
~3200 N-H Stretch Amide

~1680 C=0 Stretch Lactam (Amide 1)
~1250 C-O Stretch Aryl Ether

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity and purity of the compound.

o Storage: The compound should be stored at refrigerated temperatures (2-8°C) to minimize
degradation over time.[6] The container must be tightly sealed and stored in a dry
environment, as the lactam functionality could be susceptible to hydrolysis.[6] Storing in a
dark place or an amber vial is crucial to prevent potential photodecomposition, a known
degradation pathway for halogenated aromatic compounds.[6]

o Safety: Based on available safety data, this compound is classified as harmful if swallowed
or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory
irritation. Therefore, appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, must be worn at all times. All handling should be performed in
a well-ventilated fume hood.

Conclusion

7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a high-value chemical intermediate with significant
potential in drug discovery and synthetic chemistry. The physical properties and
characterization methodologies detailed in this guide provide the necessary foundation for its
confident and effective use. Adherence to the described protocols for determining properties
like melting point and solubility, and for confirming structural identity via spectroscopic methods,
will ensure data integrity and reproducibility, accelerating the pace of research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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